![molecular formula C14H19N3O2 B508111 (3-[1,2,4]Triazol-1-yl-adamantan-1-yl)-acetic acid CAS No. 438229-01-7](/img/structure/B508111.png)
(3-[1,2,4]Triazol-1-yl-adamantan-1-yl)-acetic acid
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Overview
Description
“(3-[1,2,4]Triazol-1-yl-adamantan-1-yl)-acetic acid” is a compound with the CAS Number: 418805-51-3 and a molecular weight of 247.3 . It has the IUPAC name 3- (1H-1,2,4-triazol-1-yl)-1-adamantanecarboxylic acid .
It is stored at room temperature . More detailed physical and chemical properties are not available in the search results.
Scientific Research Applications
Synthesis and Chemical Properties
Synthesis of Derivatives : Derivatives of 1,2,4-triazole, such as esters of 2-((5-(adamantan-1-yl)-4-R-4H-1,2,4-triazole-3-yl)thio)acetic acids, have been synthesized using two methods involving alkylation and etherification. These compounds exhibit high biological activity and can be intermediates for the synthesis of amides, hydrazides, and ylidenderivatives of corresponding acids (Odyntsova, 2017).
Physical-Chemical Properties : The physical-chemical properties, including melting points, elemental composition, and spectroscopic characteristics of these derivatives, have been determined using various analytical methods such as NMR spectroscopy, IR spectrophotometry, and chromatography-mass spectrometry (Odyntsova, 2017).
Potential Applications in Coordination Polymers and Catalysts
Metal-Organic Frameworks : Bistriazoles like 1,3-bis(1,2,4-triazol-4-yl)adamantane have been used in combination with other compounds for constructing heteroleptic copper(II) metal-organic frameworks. These frameworks could potentially have applications in various fields, including catalysis, gas storage, and separation (Senchyk et al., 2013).
Catalytic Reactions : A molybdenum trioxide hybrid decorated by 3-(1,2,4-Triazol-4-yl)adamantane-1-carboxylic acid has shown promise as a catalyst in various oxidation reactions. This hybrid demonstrates a unique ability to combine features of both homogeneous and heterogeneous catalysis, allowing for straightforward catalyst separation and reuse (Lysenko et al., 2019).
Safety and Hazards
Future Directions
Mechanism of Action
Target of Action
It’s known that 1,2,4-triazole derivatives can form hydrogen bonds with different targets, which leads to the improvement of pharmacokinetics, pharmacological, and toxicological properties .
Mode of Action
It’s known that 1,2,4-triazole derivatives can interact with their targets through various interactions like electrostatic interaction, pi-anion interaction, h-bonding, and van der waals interaction .
Biochemical Pathways
It’s known that 1,2,4-triazole derivatives can have a beneficial performance to renal and cardiovascular systems .
Pharmacokinetics
It’s known that 1,2,4-triazole derivatives can improve the pharmacokinetics, pharmacological, and toxicological properties of compounds .
Result of Action
It’s known that 1,2,4-triazole derivatives can exhibit cytotoxic activities against various cancer cell lines .
Action Environment
It’s known that the structure of 1,2,4-triazole derivatives can be regulated by changing the concentration of the starting materials during the assembly process .
properties
IUPAC Name |
2-[3-(1,2,4-triazol-1-yl)-1-adamantyl]acetic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19N3O2/c18-12(19)6-13-2-10-1-11(3-13)5-14(4-10,7-13)17-9-15-8-16-17/h8-11H,1-7H2,(H,18,19) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CMIJPLZEWJHJBD-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3(CC1CC(C2)(C3)N4C=NC=N4)CC(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19N3O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.32 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(3-[1,2,4]Triazol-1-yl-adamantan-1-yl)-acetic acid |
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